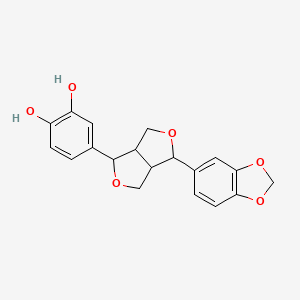

epi-Sesamin Monocatechol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[6-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]benzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c20-14-3-1-10(5-15(14)21)18-12-7-23-19(13(12)8-22-18)11-2-4-16-17(6-11)25-9-24-16/h1-6,12-13,18-21H,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEORJKFOZSMEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC(=C(C=C5)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Epi-Sesamin Monocatechol: A Technical Guide to Synthesis and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epi-Sesamin Monocatechol, a key metabolite of the dietary lignan episesamin, has garnered significant interest in the scientific community for its notable biological activities, including the induction of autophagy through selective inhibition of the mTORC1 signaling pathway.[1] This technical guide provides an in-depth overview of the current methodologies for the synthesis of this compound and its isolation from natural sources, primarily as a metabolite. The document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of key pathways and workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

Chemical Structure and Properties

-

IUPAC Name: 4-[6-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]benzene-1,2-diol

-

Molecular Formula: C₁₉H₁₈O₆

-

Molecular Weight: 342.34 g/mol

-

CAS Number: 1105568-81-7[2]

Synthesis of this compound

The chemical synthesis of this compound typically involves the selective demethylenation of its precursor, episesamin. While a direct protocol for the synthesis of this compound is not extensively detailed in the literature, a method for the synthesis of its diastereomer, sesamin monocatechol, has been established and can be adapted. This process involves a two-step approach: acetoxylation of the methylenedioxy group followed by acid hydrolysis.

General Synthetic Scheme

The synthesis of sesamin monocatechol from sesamin provides a viable template for the synthesis of this compound from episesamin. The reaction proceeds as follows:

-

Acetoxylation: The methylenedioxy group of one of the aromatic rings of episesamin is opened by acetoxylation.

-

Hydrolysis: The resulting intermediate is then hydrolyzed under acidic conditions to yield the catechol moiety.

Experimental Protocol (Adapted from Sesamin Monocatechol Synthesis)

Materials:

-

Episesamin

-

Lead (IV) tetraacetate

-

Anhydrous benzene

-

Glacial acetic acid

-

Sulfuric acid

-

Methanol

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Acetoxylation:

-

Dissolve episesamin in a mixture of anhydrous benzene and glacial acetic acid.

-

Add lead (IV) tetraacetate to the solution in a dropwise manner while stirring at room temperature.

-

Continue the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude acetoxylated intermediate.

-

-

Hydrolysis:

-

Dissolve the crude intermediate in methanol.

-

Add a catalytic amount of sulfuric acid.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude this compound by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure this compound.

-

Quantitative Data for Synthesis

| Parameter | Expected Value |

| Yield | 30-40% |

| Purity (HPLC) | >95% |

Isolation from Natural Sources

This compound is primarily a metabolite of episesamin, which is found in sesame oil. Therefore, its isolation from "natural sources" typically refers to its extraction from biological fluids of organisms that have ingested episesamin.

Isolation from Biological Fluids (Urine)

A method for the isolation and quantification of the sesamin catechol metabolite from human urine has been reported and can be adapted for this compound.[3]

Experimental Protocol: Isolation from Urine

Materials:

-

Urine sample

-

β-glucuronidase/sulphatase

-

Chloroform

-

Sodium sulfate

-

HPLC system with a diode-array detector (DAD)

-

C18 reversed-phase HPLC column

Procedure:

-

Enzymatic Hydrolysis:

-

To a urine sample, add a solution of β-glucuronidase/sulphatase to deconjugate the metabolites.

-

Incubate the mixture at 37°C for 12-18 hours.

-

-

Liquid-Liquid Extraction:

-

After incubation, extract the hydrolyzed urine with chloroform three times.

-

Combine the chloroform extracts and wash with distilled water.

-

Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness under a stream of nitrogen.

-

-

HPLC Purification:

-

Reconstitute the dried extract in the mobile phase for HPLC analysis.

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Elute the metabolites using a gradient of acetonitrile in water (with 0.1% formic acid).

-

Monitor the elution at a suitable wavelength (e.g., 285 nm) using a DAD.

-

Collect the fraction corresponding to the this compound peak.

-

-

Quantification and Characterization:

-

Quantify the isolated metabolite using a calibration curve of a known standard.

-

Confirm the identity of the isolated compound using spectroscopic methods such as NMR and Mass Spectrometry.[4]

-

Quantitative Data for Isolation from Urine

The excretion of the sesamin catechol metabolite in human urine has been quantified.[3]

| Parameter | Reported Value |

| Urinary Excretion | 22.2% to 38.6% of ingested dose |

| Mean Excretion | 29.3% ± 5.6% |

Signaling Pathways and Experimental Workflows

mTORC1 Signaling Pathway

This compound has been shown to promote autophagy by selectively inhibiting the mammalian target of rapamycin complex 1 (mTORC1).[1] This inhibition leads to a cascade of downstream events that initiate the formation of autophagosomes.

Caption: mTORC1 signaling pathway and its inhibition by this compound.

Experimental Workflow for Isolation from Biological Fluid

The following diagram illustrates a typical workflow for the isolation and purification of a metabolite like this compound from a biological fluid.

Caption: General workflow for the isolation of this compound.

Conclusion

The synthesis and isolation of this compound are critical for advancing research into its therapeutic potential. While the synthesis can be achieved through a multi-step process adapted from its diastereomer, isolation from natural sources is primarily focused on its role as a metabolite. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to produce and study this promising bioactive compound. Further research is warranted to optimize synthetic yields and to explore other potential natural sources or biosynthetic production methods.

References

- 1. Monocatechol metabolites of sesamin and episesamin promote higher autophagy flux compared to their unmetabolized forms by mTORC1-selective inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Quantitative NMR analysis of a sesamin catechol metabolite in human urine [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

mechanism of action of epi-Sesamin Monocatechol in vitro

An In-Depth Technical Guide on the In Vitro Mechanism of Action of epi-Sesamin Monocatechol

For Researchers, Scientists, and Drug Development Professionals

Introduction

epi-Sesamin, a lignan found in sesame oil, and its metabolites are gaining attention for their diverse biological activities, including antioxidant and anti-inflammatory effects.[1] This technical guide focuses on the in vitro mechanism of action of this compound, a primary metabolite of epi-sesamin. Recent studies have elucidated its role in key cellular processes, particularly autophagy and neuronal differentiation. This document synthesizes the current understanding of its molecular pathways, presents available data in a structured format, provides detailed experimental protocols for key assays, and visualizes the signaling cascades involved.

Core Mechanisms of Action

The in vitro effects of this compound are primarily attributed to two distinct signaling pathways: the selective inhibition of mTORC1 to induce autophagy and the activation of the ERK1/2 pathway to promote neuronal differentiation.

Induction of Autophagy via Selective mTORC1 Inhibition

The most prominent mechanism of action for this compound is the induction of autophagy, a cellular process for degrading and recycling cellular components. This process is mediated by the selective inhibition of the mammalian target of rapamycin complex 1 (mTORC1).[1]

Signaling Pathway:

-

Inhibition of mTORC1: this compound acts as an inhibitor of mTORC1.[1]

-

Downregulation of Downstream Effectors: This inhibition leads to a decrease in the phosphorylation of two key mTORC1 substrates:

-

Unc-51 like autophagy activating kinase 1 (ULK1): Reduced phosphorylation of ULK1 activates the autophagy initiation complex.[1]

-

Transcription factor EB (TFEB): Reduced phosphorylation of TFEB allows it to translocate to the nucleus, where it promotes the transcription of genes involved in autophagy and lysosomal biogenesis.[1]

-

-

Enhanced Autophagic Flux: The coordinated action of ULK1 activation and TFEB-mediated gene expression results in enhanced isolation membrane formation and a subsequent increase in overall autophagy flux.[1]

-

Selectivity: Notably, this inhibitory action is selective for mTORC1, with no significant effect on mTORC2 activity, mirroring the action of the well-known mTORC1 inhibitor, rapamycin.[1]

Quantitative Data Summary

The following tables summarize the observed effects of this compound on key markers of the mTORC1 and autophagy pathways.

Table 1: Effect of this compound on mTORC1 Signaling Markers

| Protein Target | Parameter Measured | Observed Effect | Cell Line |

| mTORC1 | Activity | Inhibited | Human Cell Cultures |

| ULK1 | Phosphorylation | Decreased | Human Cell Cultures |

| TFEB | Phosphorylation | Decreased | Human Cell Cultures |

| mTORC2 | Activity | No significant effect | Human Cell Cultures |

Table 2: Effect of this compound on Autophagy

| Parameter Measured | Observed Effect | Method | Cell Line |

| Autophagy Flux | Higher than unmetabolized epi-sesamin | Tandem mRFP-GFP-LC3 Assay | Human Cell Cultures |

| Isolation Membrane Formation | Enhanced | Microscopy/Biochemical Assays | Human Cell Cultures |

| Lysosomal Biogenesis | Stimulated | Gene Expression Analysis | Human Cell Cultures |

Experimental Protocols

Protocol 1: Tandem Fluorescent-Tagged LC3 (mRFP-GFP-LC3) Assay for Autophagic Flux

This protocol is used to monitor the progression of autophagy from autophagosome formation to lysosomal fusion.

-

Cell Culture and Transfection:

-

Culture human cells (e.g., HeLa or U2OS) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Transfect cells with a plasmid encoding the mRFP-GFP-LC3 tandem protein using a suitable transfection reagent according to the manufacturer's instructions.

-

Select and maintain a stable cell line expressing the fluorescently tagged LC3 protein.[1]

-

-

Treatment:

-

Plate the stable mRFP-GFP-LC3 cells in glass-bottom dishes suitable for fluorescence microscopy.

-

Treat cells with various physiological concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., rapamycin).

-

-

Fluorescence Microscopy:

-

Following treatment for a specified time (e.g., 24 hours), visualize the cells using a confocal fluorescence microscope.

-

Capture images in both the GFP (green) and RFP (red) channels.

-

-

Image Analysis:

-

Autophagosomes will appear as yellow puncta (co-localization of GFP and RFP).

-

Autolysosomes will appear as red-only puncta (the GFP signal is quenched by the acidic environment of the lysosome).

-

Quantify the number of yellow and red puncta per cell to determine the autophagic flux. An increase in red puncta relative to yellow indicates a successful progression of autophagy.

-

Protocol 2: Immunoblotting for mTORC1 Signaling Components

This protocol is used to quantify the changes in phosphorylation states of mTORC1 downstream targets.

-

Cell Lysis:

-

Plate cells and treat with this compound as described above.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Collect cell lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-ULK1, total ULK1, phospho-TFEB, total TFEB, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

-

Visualizations

Caption: Inhibition of mTORC1 by this compound.

References

Biological Activities of epi-Sesamin Monocatechol in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of epi-Sesamin Monocatechol (eSC1), a primary metabolite of episesamin found in sesame oil. This document summarizes key findings from cellular models, focusing on its mechanisms of action related to autophagy, cellular senescence, and inflammatory signaling. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts.

Core Biological Activities

This compound has demonstrated significant bioactivity in cellular models, primarily influencing pathways associated with cellular homeostasis and stress responses. The key activities identified are the induction of autophagy via selective mTORC1 inhibition and the suppression of cellular senescence. These activities are attributed to the monocatechol metabolite of episesamin, which has been shown to be more potent than its parent compound.

Induction of Autophagy via mTORC1 Inhibition

This compound and its related metabolites have been found to promote autophagy, a cellular recycling process essential for maintaining cellular health. This is achieved through the selective inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and metabolism.

Quantitative Data: Autophagy Induction

Quantitative data from the full-text study by Takemoto et al. (2025) is pending publication. The following is based on the abstract's description of "higher autophagy flux" for the monocatechol metabolites compared to their unmetabolized forms.

Table 1: Effect of this compound on Autophagy Flux

| Compound | Concentration | Cell Line | Assay | Result | Reference |

| This compound | Physiological Concentrations | Human cell cultures expressing mRFP-GFP-LC3 | Autophagy Flux Assay | Higher autophagy flux than episesamin | [1] |

| Sesamin Monocatechol | Physiological Concentrations | Human cell cultures expressing mRFP-GFP-LC3 | Autophagy Flux Assay | Higher autophagy flux than sesamin | [1] |

Signaling Pathway: mTORC1 Inhibition

The selective inhibition of mTORC1 by this compound leads to the activation of downstream effectors that initiate autophagy. This includes the dephosphorylation of ULK1 and transcription factor EB (TFEB), promoting the formation of autophagosomes and lysosomal biogenesis.[1]

Caption: mTORC1 Inhibition by this compound.

Experimental Protocol: Autophagy Flux Assay (mRFP-GFP-LC3)

This protocol is based on the methodology described for monitoring autophagy flux using a tandem fluorescent-tagged LC3 protein.[1]

-

Cell Culture and Transfection:

-

Culture human cell lines (e.g., HeLa, U2OS) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Transfect cells with a plasmid encoding mRFP-GFP-LC3 using a suitable transfection reagent.

-

Select stable cell lines expressing the tandem construct.

-

-

Treatment:

-

Plate the stable mRFP-GFP-LC3 expressing cells in glass-bottom dishes.

-

Treat cells with various concentrations of this compound or vehicle control for a specified time course (e.g., 6, 12, 24 hours).

-

Include positive (e.g., rapamycin) and negative controls.

-

-

Imaging:

-

Fix the cells with 4% paraformaldehyde.

-

Acquire images using a confocal microscope with excitation/emission wavelengths appropriate for GFP (e.g., 488/510 nm) and mRFP (e.g., 561/610 nm).

-

-

Image Analysis:

-

Quantify the number of GFP-positive (autophagosomes) and mRFP-positive/GFP-negative (autolysosomes) puncta per cell.

-

An increase in the ratio of red to yellow (GFP and mRFP colocalized) puncta indicates an increase in autophagic flux.

-

Suppression of Cellular Senescence

The monocatechol metabolites of sesamin and episesamin have been shown to mitigate markers of cellular senescence in human diploid lung fibroblasts (TIG-3 cells).

Quantitative Data: Cellular Senescence Markers

Table 2: Effect of this compound Metabolite (EC1-2) on Cellular Senescence Markers in TIG-3 Cells

| Marker | Treatment | Result |

| Proliferative Capacity | EC1-2 | Improved proliferative capacity compared to untreated late-passage cells. |

| DNA Damage (γH2AX foci) | EC1-2 | Mitigated DNA damage. |

| Senescence-Associated Secretory Phenotype (SASP) | EC1-2 | Reduced. |

| Mitochondria-derived ROS | EC1-2 | Reduced. |

| Mitochondrial Function (ROS/ATP ratio) | EC1-2 | Reduced. |

Experimental Workflow: Cellular Senescence Assays

Caption: Workflow for Cellular Senescence Assays.

Experimental Protocols

-

Cell Seeding: Seed late-passage TIG-3 cells in a 96-well plate.

-

Treatment: Treat cells with this compound metabolite (EC1-2) at various concentrations.

-

Incubation: Incubate for a defined period (e.g., 72 hours).

-

Quantification: Add a proliferation reagent (e.g., WST-8) and measure the absorbance at the appropriate wavelength to determine the number of viable cells.

-

Cell Culture and Treatment: Culture and treat cells on coverslips as described above.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking: Block with 5% BSA in PBS.

-

Antibody Incubation: Incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

-

Imaging and Analysis: Mount coverslips and visualize using a fluorescence microscope. Quantify the number of γH2AX foci per cell.

Modulation of NF-κB Signaling

While direct studies on this compound's effect on the NF-κB pathway are limited, research on its parent compound, sesamin, provides valuable insights. Sesamin has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cell survival.

Quantitative Data: NF-κB Inhibition by Sesamin

Table 3: Dose-Dependent Inhibition of TNF-induced NF-κB Activation by Sesamin in KBM-5 Cells

| Sesamin Concentration (µM) | Inhibition of NF-κB Activation |

| 0 | Baseline |

| 10 | Partial Inhibition |

| 25 | Moderate Inhibition |

| 50 | Strong Inhibition |

| 100 | Maximum Inhibition |

Signaling Pathway: NF-κB Inhibition

Sesamin inhibits the NF-κB pathway by preventing the degradation of IκBα, the inhibitor of NF-κB. This is achieved by suppressing the phosphorylation of IκBα through the inhibition of the IκBα kinase (IKK) complex.

References

The Role of epi-Sesamin Monocatechol in the Induction of Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy, a cellular process of self-degradation, is critical for maintaining cellular homeostasis and its dysregulation is implicated in numerous diseases. Recent research has identified epi-Sesamin Monocatechol, a metabolite of the sesame lignan episesamin, as a potent inducer of autophagy. This technical guide provides an in-depth overview of the molecular mechanisms, experimental protocols for investigation, and quantitative analysis of this compound-induced autophagy. The primary mechanism of action involves the selective inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a key negative regulator of autophagy. This guide details the downstream signaling events and provides standardized protocols for assessing autophagic flux and the activation state of key signaling proteins.

Introduction

Sesamin and episesamin, major lignans found in sesame oil, are known for their antioxidant and anti-inflammatory properties. While sesamin has been suggested to promote autophagy, recent studies indicate that their metabolites, specifically the monocatechol forms, are more potent inducers of autophagic flux at physiological concentrations[1]. This guide focuses on this compound and its role in selectively inhibiting mTORC1 to stimulate autophagy, presenting a promising avenue for therapeutic development in diseases where enhanced autophagy is beneficial.

Signaling Pathway of this compound-Induced Autophagy

This compound induces autophagy through the selective inhibition of the mTORC1 signaling pathway[1]. This targeted inhibition initiates a cascade of downstream events that promote the formation of autophagosomes and enhance lysosomal biogenesis.

The key steps in this pathway are:

-

mTORC1 Inhibition: this compound selectively inhibits mTORC1, without affecting mTORC2 activity[1].

-

ULK1 Activation: Inhibition of mTORC1 leads to the dephosphorylation and activation of the ULK1 complex, a critical initiator of autophagy.

-

TFEB Activation: mTORC1 inhibition also results in the dephosphorylation and nuclear translocation of Transcription Factor EB (TFEB).

-

Gene Transcription: In the nucleus, TFEB promotes the transcription of genes involved in autophagy and lysosomal biogenesis.

-

Autophagosome Formation: The activation of the ULK1 complex and the upregulation of autophagy-related genes drive the formation of the isolation membrane, which engulfs cytoplasmic cargo to form the autophagosome.

-

Autolysosome Formation and Degradation: The mature autophagosome then fuses with a lysosome to form an autolysosome, where the encapsulated material is degraded.

Quantitative Data on Autophagy Induction

The induction of autophagy by this compound can be quantified by monitoring key autophagy markers. The following tables present representative data illustrating the expected effects.

Disclaimer: The following data is illustrative and intended to represent the expected outcomes based on published abstracts. Actual quantitative values can be found in the primary research literature.

Table 1: Effect of this compound on Autophagy Marker Proteins (Western Blot)

| Treatment | Concentration (µM) | LC3-II / LC3-I Ratio (Fold Change) | p62/SQSTM1 Level (Fold Change) |

| Vehicle Control | - | 1.0 | 1.0 |

| This compound | 10 | 2.5 | 0.4 |

| This compound | 25 | 4.2 | 0.2 |

| Rapamycin (Positive Control) | 0.5 | 4.5 | 0.15 |

Table 2: Quantification of Autophagic Flux using mRFP-GFP-LC3 Assay

| Treatment | Concentration (µM) | Autophagosomes (Yellow Puncta/cell) | Autolysosomes (Red Puncta/cell) | Autophagic Flux (Red/Yellow Ratio) |

| Vehicle Control | - | 5 ± 1 | 8 ± 2 | 1.6 |

| This compound | 10 | 12 ± 2 | 30 ± 4 | 2.5 |

| This compound | 25 | 15 ± 3 | 48 ± 5 | 3.2 |

| Bafilomycin A1 (Inhibitor) | 0.1 | 25 ± 4 | 5 ± 1 | 0.2 |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the role of this compound in inducing autophagy.

Cell Culture and Treatment

-

Cell Line: Human cell lines expressing a tandem mRFP-GFP-LC3 reporter are recommended for monitoring autophagic flux[1].

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded to reach 70-80% confluency. The culture medium is then replaced with fresh medium containing this compound at various concentrations (e.g., 1-50 µM) or vehicle control. Treatment duration can range from 6 to 24 hours.

Western Blotting for Autophagy Markers

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against LC3, p62/SQSTM1, phospho-ULK1, ULK1, phospho-TFEB, TFEB, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Densitometry: Band intensities are quantified using image analysis software.

Autophagic Flux Assay using mRFP-GFP-LC3

-

Cell Seeding: Cells stably expressing the mRFP-GFP-LC3 construct are seeded on glass coverslips in a 24-well plate.

-

Treatment: Cells are treated with this compound as described in section 4.1.

-

Fixation: After treatment, cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.

-

Staining: Nuclei are counterstained with DAPI.

-

Microscopy: Coverslips are mounted on slides and imaged using a confocal fluorescence microscope.

-

Image Analysis:

-

Autophagosomes will appear as yellow puncta (co-localization of mRFP and GFP).

-

Autolysosomes will appear as red puncta (GFP signal is quenched in the acidic environment of the lysosome).

-

The number of yellow and red puncta per cell is quantified to determine the autophagic flux. An increase in the ratio of red to yellow puncta indicates an enhanced autophagic flux.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the autophagic-inducing properties of a compound like this compound.

Conclusion

This compound represents a promising small molecule for the induction of autophagy through a well-defined, mTORC1-selective inhibitory mechanism. This technical guide provides researchers and drug development professionals with the foundational knowledge and experimental framework to investigate and harness the therapeutic potential of this compound. The detailed protocols and workflow are designed to ensure robust and reproducible assessment of its effects on autophagy. Further research into the in vivo efficacy and safety of this compound is warranted to translate these preclinical findings into novel therapeutic strategies.

References

The Superior Antioxidant Potential of epi-Sesamin Monocatechol: A Technical Analysis of its Properties Compared to Precursors

For Immediate Release

This technical guide provides an in-depth analysis of the antioxidant properties of epi-Sesamin Monocatechol, a key metabolite of the sesame lignan episesamin. Targeted at researchers, scientists, and professionals in drug development, this document synthesizes available data to compare the antioxidant efficacy of this monocatechol derivative against its precursors, sesamin and episesamin. The evidence strongly suggests that the metabolic conversion to a catechol form significantly enhances free radical scavenging capabilities.

Executive Summary

Sesame and its constituent lignans, sesamin and episesamin, have long been recognized for their health-promoting effects, largely attributed to their antioxidant and anti-inflammatory activities. However, recent research indicates that the in vivo antioxidant activity of these parent compounds is primarily due to their metabolites. This guide focuses on this compound, demonstrating through comparative data that the introduction of a hydroxyl group to form a catechol structure markedly improves its antioxidant potential. This enhancement is critical for understanding the therapeutic applications of sesame lignans and for the development of novel antioxidant agents.

Comparative Antioxidant Activity: Quantitative Analysis

While direct comparative studies on this compound are limited, research on the closely related sesamin monocatechol (sesaminol) provides compelling evidence of the enhanced antioxidant activity following metabolization. The following table summarizes the 50% inhibitory concentration (IC50) values from key antioxidant assays, demonstrating the superior radical scavenging activity of the monocatechol form compared to its precursor, sesamin. Lower IC50 values indicate greater antioxidant activity.

| Compound | Antioxidant Assay | IC50 Value (mg/mL) | Reference |

| Sesaminol | DPPH Radical Scavenging | 0.0011 | [1] |

| Sesamin | DPPH Radical Scavenging | 3.05 x 10^10 | [1] |

| Sesaminol | ABTS Radical Scavenging | 0.0021 | [1] |

| Sesamin | ABTS Radical Scavenging | 2.57 x 10^5 | [1] |

Note: Data for sesaminol is presented as a proxy for this compound due to the lack of direct comparative studies on the latter. Sesaminol is a monocatechol metabolite of sesamin and serves as a strong indicator of the antioxidant potential of catechol-containing lignan metabolites.

Further kinetic studies on the free radical scavenging capacity of various sesame lignans against the DPPH radical, as indicated by the second-order rate constant (k2), also support the enhanced activity of hydroxylated forms.

| Compound | k2 Value (μM⁻¹ s⁻¹) | Reference |

| Sesamol | 4.00 x 10⁻⁵ | |

| Sesamin | 0.36 x 10⁻⁵ | |

| Sesamolin | 0.13 x 10⁻⁵ | |

| Sesaminol triglucoside | 0.33 x 10⁻⁵ | |

| Sesaminol diglucoside | 0.08 x 10⁻⁵ |

Mechanism of Action: The Role of the Nrf2 Signaling Pathway

The antioxidant effects of lignans and their metabolites are significantly mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1).[2] However, in the presence of oxidative stress or activators like lignan metabolites, this complex dissociates.

Freed from Keap1, Nrf2 translocates to the nucleus where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[4] This binding initiates the transcription of a suite of cytoprotective proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[4] This upregulation of the endogenous antioxidant defense system is a key mechanism by which this compound and related compounds exert their protective effects.

References

- 1. researchgate.net [researchgate.net]

- 2. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vivo Pharmacokinetic Profile of epi-Sesamin Monocatechol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

epi-Sesamin, a lignan found in sesame oil, undergoes significant metabolism in vivo to form various metabolites, with epi-sesamin monocatechol (EC-1) being a key player in its biological activity. Understanding the pharmacokinetic profile of this active metabolite is crucial for the development of epi-sesamin as a therapeutic agent. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, including its metabolic formation, plasma concentration-time profile, and relevant experimental methodologies. The document also visualizes the metabolic pathway and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

Sesame lignans, including sesamin and its epimer epi-sesamin, have garnered considerable interest for their potential health benefits. Following oral administration, these compounds are extensively metabolized by the liver into more biologically active forms. One of the primary metabolites of epi-sesamin is its monocatechol derivative, EC-1. This metabolite has been shown to be a potent modulator of intracellular signaling pathways, including the mTORC1 pathway, which is implicated in cellular processes such as autophagy. A thorough characterization of the in vivo pharmacokinetic properties of this compound is therefore essential for predicting its efficacy and safety in clinical applications.

In Vivo Pharmacokinetics of epi-Sesamin and this compound

A clinical study conducted in healthy human subjects provides key insights into the pharmacokinetic profiles of epi-sesamin and its monocatechol metabolite, EC-1, following oral administration of a supplement containing a 1:1 ratio of sesamin and epi-sesamin.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters for epi-sesamin and its metabolite EC-1 in human plasma are summarized in the table below.

| Compound | Dose (of epi-sesamin) | Tmax (h) | Cmax (ng/mL) | t1/2 (h) |

| epi-Sesamin | 25 mg | 5.0 | Not explicitly stated | 7.1 |

| This compound (EC-1) | 25 mg | 5.0 | 88 ± 35 | 3.4[1] |

Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; t1/2: Terminal half-life. Data presented as mean ± standard deviation where available.

Experimental Protocols

Human Clinical Study

Study Design: A single-blind, placebo-controlled, parallel-group study was conducted in 48 healthy subjects.[2]

Dosing: Subjects were administered 50 mg of a sesame lignan supplement (containing a 1:1 ratio of sesamin and epi-sesamin) or a placebo once daily for 28 days.[2]

Pharmacokinetic Analysis: Pharmacokinetic parameters were determined for 10 of the 24 subjects in the sesame lignan group.[2] Plasma concentrations of epi-sesamin and its metabolites were likely measured using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a standard technique for quantifying small molecules in biological matrices.[3][4][5]

Preclinical Studies in Rats

Oral Administration: In rat studies, sesame lignans have been administered orally, often mixed with the diet at concentrations ranging from 0.2% to 0.5% (w/w) for several weeks.[1] For single-dose pharmacokinetic studies, oral gavage is a common administration route. The vehicle used for oral administration in rat studies is often an aqueous suspension, for example, containing 0.5% sodium carboxymethyl cellulose (CMC-Na).

Blood Sampling: Blood samples in rat pharmacokinetic studies are typically collected at multiple time points to characterize the absorption, distribution, and elimination phases. A typical schedule might include pre-dose, and then at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[1][6] Blood can be collected via various methods, including tail vein, saphenous vein, or via a jugular vein cannula.[7]

Analytical Method: The quantification of epi-sesamin and its metabolites in rat plasma is typically performed using a validated LC-MS/MS method.[3] This involves protein precipitation from the plasma sample, followed by chromatographic separation and mass spectrometric detection.

Metabolism of epi-Sesamin

epi-Sesamin is metabolized in the liver by cytochrome P450 (CYP) enzymes to form its monocatechol derivative (EC-1).[8] Specifically, CYP2C9 and CYP1A2 are the primary enzymes responsible for this conversion.[8] The monocatechol metabolite can be further metabolized.[8]

Visualizations

Metabolic Pathway of epi-Sesamin

Caption: Metabolic conversion of epi-Sesamin to its monocatechol metabolite.

Experimental Workflow for Human Pharmacokinetic Study

Caption: Workflow for the human pharmacokinetic study of epi-Sesamin.

Signaling Pathway of this compound

Caption: Inhibition of mTORC1 signaling by this compound to promote autophagy.

Conclusion

The in vivo pharmacokinetic profile of epi-sesamin is characterized by its efficient conversion to the active metabolite, this compound (EC-1). This metabolite reaches its peak plasma concentration approximately 5 hours after oral administration and has a relatively short half-life of 3.4 hours in humans. The primary metabolic pathway involves CYP2C9 and CYP1A2 enzymes in the liver. Further research is warranted to fully elucidate the complete pharmacokinetic profile of EC-1, including its tissue distribution and excretion pathways, to support the clinical development of epi-sesamin for various therapeutic applications. The provided methodologies and visualizations serve as a valuable resource for researchers in this field.

References

- 1. currentseparations.com [currentseparations.com]

- 2. Pharmacokinetics and safety of the sesame lignans, sesamin and episesamin, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid determination and pharmacokinetics study of lignans in rat plasma after oral administration of Schisandra chinensis extract and pure deoxyschisandrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research-portal.uu.nl [research-portal.uu.nl]

- 5. Liquid chromatography-tandem mass spectrometry methods for clinical quantitation of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of metabolism of sesamin and episesamin by drug-metabolizing enzymes in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Epi-Sesamin Monocatechol: A Targeted Approach to mTORC1 Signaling Inhibition

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Executive Summary

Recent preclinical research has identified epi-Sesamin Monocatechol, a metabolite of the sesame lignan episesamin, as a selective inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). This technical guide synthesizes the currently available data on the effects of this compound on the mTOR signaling pathway, providing an in-depth overview for researchers and drug development professionals. The selective nature of this inhibition, mirroring the action of rapamycin without affecting mTORC2, suggests a promising avenue for therapeutic development in areas where mTORC1 hyperactivity is a key pathological driver, such as certain cancers and autophagy-related disorders. This document outlines the core findings, experimental methodologies, and the critical signaling pathways involved.

Introduction

The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from nutrients, growth factors, and cellular energy status. The pathway is primarily orchestrated by two distinct protein complexes, mTORC1 and mTORC2. Dysregulation of the mTOR pathway, particularly hyperactivation of mTORC1, is implicated in a multitude of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.

This compound is a metabolic derivative of episesamin, a lignan found in sesame oil. Emerging evidence indicates that this natural product metabolite can selectively inhibit mTORC1, thereby promoting autophagy and potentially exerting anti-proliferative effects. This guide will delve into the specifics of this interaction.

Mechanism of Action: Selective mTORC1 Inhibition

Studies have demonstrated that this compound, along with the monocatechol metabolite of sesamin, promotes autophagy by directly inhibiting mTORC1.[1] This inhibition leads to a cascade of downstream effects, primarily the decreased phosphorylation of key mTORC1 substrates.

Impact on Downstream Effectors

The primary mechanism of this compound's action on the mTOR pathway is the reduction of phosphorylation of critical downstream targets of mTORC1. This has been observed through immunoblotting analyses which show a decrease in the phosphorylation status of:

-

Unc-51 like autophagy activating kinase 1 (ULK1): A key initiator of autophagy.

-

Transcription factor EB (TFEB): A master regulator of lysosomal biogenesis and autophagy.[1]

Crucially, the inhibitory action of this compound is selective for mTORC1, with no significant effect on mTORC2 activity observed.[1] This selectivity is a significant advantage, as mTORC2 plays a vital role in other essential cellular processes, and its inhibition can lead to unwanted side effects.

Quantitative Data Summary

While detailed quantitative data such as IC50 values and comprehensive dose-response curves for this compound's effect on mTORC1 are not yet publicly available in tabulated formats within the primary research, the qualitative findings from immunoblotting consistently demonstrate a reduction in the phosphorylation of mTORC1 targets. The following table summarizes the observed effects based on available research.

| Target Protein | Observed Effect on Phosphorylation | Implication | Reference |

| ULK1 | Decreased | Promotion of autophagy initiation | [1] |

| TFEB | Decreased | Increased nuclear translocation and activation of autophagy and lysosomal biogenesis | [1] |

Further research is required to establish precise quantitative metrics of inhibition.

Experimental Protocols

The primary methodology used to elucidate the effect of this compound on the mTOR signaling pathway is immunoblotting (Western Blotting) . This technique allows for the detection and semi-quantitative analysis of specific proteins and their phosphorylation status in cell lysates.

General Immunoblotting Protocol for mTOR Pathway Analysis

The following is a generalized protocol based on standard molecular biology techniques and the information available from the key study.[1]

-

Cell Culture and Treatment:

-

Human cell lines (e.g., HeLa, HEK293) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cells are seeded in multi-well plates and allowed to adhere.

-

Prior to treatment, cells may be starved of serum or amino acids to establish a baseline of low mTOR activity.

-

Cells are then treated with varying concentrations of this compound or a vehicle control for a specified duration. Positive controls such as rapamycin are often used for comparison.

-

-

Protein Extraction:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

-

-

Protein Quantification:

-

The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are mixed with Laemmli sample buffer, heated to denature the proteins, and then loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Proteins are separated by size through electrophoresis.

-

The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-ULK1, phospho-TFEB, total ULK1, total TFEB, and loading controls like β-actin or GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

The membrane is washed again, and an enhanced chemiluminescence (ECL) substrate is added.

-

-

Detection and Analysis:

-

The chemiluminescent signal is detected using a digital imaging system.

-

The intensity of the bands corresponding to the proteins of interest is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the total protein levels.

-

Visualizing the Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound's Effect on mTORC1

Caption: this compound selectively inhibits mTORC1, preventing the phosphorylation of ULK1 and TFEB, which in turn promotes autophagy and lysosomal biogenesis.

Experimental Workflow for Immunoblotting Analysis

Caption: A typical experimental workflow for analyzing the effects of this compound on the mTOR signaling pathway using immunoblotting.

Conclusion and Future Directions

This compound presents a compelling case for a naturally derived, selective mTORC1 inhibitor. Its mechanism of action, which promotes autophagy through the suppression of mTORC1 signaling, opens up possibilities for its investigation in various pathological contexts. Future research should focus on:

-

Quantitative Analysis: Determining the IC50 values and dose-dependent effects of this compound on mTORC1 activity in various cell lines.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of diseases characterized by mTORC1 hyperactivation.

-

Pharmacokinetics and Bioavailability: Understanding the metabolic fate and bioavailability of this compound to optimize potential therapeutic applications.

The selective nature of this compound's mTORC1 inhibition makes it a promising candidate for further investigation and development as a therapeutic agent. This guide provides a foundational understanding for researchers to build upon in their exploration of this potent natural compound.

References

understanding the metabolic pathway of sesamin to epi-Sesamin Monocatechol

An In-depth Technical Guide to the Metabolic Pathway of Sesamin to its Monocatechol Metabolites

Introduction

Sesamin, a prominent lignan found in sesame seeds (Sesamum indicum) and their oil, is recognized for a variety of health-promoting effects, including antioxidant, anti-inflammatory, and lipid-lowering properties.[1][2] The biological activities of sesamin are largely attributed to its metabolites, which are formed primarily in the liver.[3][4] Understanding the metabolic conversion of sesamin is crucial for elucidating the mechanisms behind its physiological effects and for assessing potential interactions with therapeutic drugs.[3][5] This guide provides a comprehensive overview of the metabolic pathway leading from sesamin to its monocatechol derivatives, including epi-sesamin monocatechol, with a focus on the enzymatic processes, quantitative data, and experimental methodologies used in its study.

The Metabolic Pathway of Sesamin

The metabolism of sesamin is a multi-step process predominantly occurring in the liver, involving sequential reactions catalyzed by cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs), and catechol-O-methyltransferase (COMT).[6][7][8]

The initial and rate-limiting step in sesamin metabolism is the conversion of a methylenedioxyphenyl group to a catechol group, forming monocatechol metabolites.[9][10] This reaction is primarily catalyzed by the cytochrome P450 enzyme system.[9] In humans, CYP2C9 has been identified as the most important isoform responsible for this transformation.[6][7][9] Other P450 isoforms, including CYP1A2, CYP2C19, and CYP2D6, also contribute to this metabolic step, but to a lesser extent.[9]

The monocatechol metabolite of sesamin can then undergo several subsequent reactions:

-

Further Catecholization: The monocatechol form can be further metabolized by P450 enzymes to a dicatechol form, which is reported to have enhanced antioxidant activity.[6][11]

-

Glucuronidation: A major pathway for the monocatechol metabolite is conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[10][11] UGT2B7 has been identified as the primary UGT isoform responsible for the glucuronidation of sesamin monocatechol in the human liver.[6][11] This process significantly reduces the antioxidant activity of the metabolite.[6][11] In human liver microsomes, the rate of glucuronidation of sesamin monocatechol is much higher than the rate of its conversion to the dicatechol form.[11]

-

Methylation: The monocatechol metabolite can also be methylated by catechol-O-methyltransferase (COMT) in the human liver cytosol.[6][7][10]

The resulting glucuronide and methylated metabolites are then excreted, primarily in the bile and urine.[12][13] It is important to note that there are significant species-based differences in sesamin metabolism between humans and rats.[6][11] For instance, in rat liver microsomes, the catecholization of the monocatechol metabolite is the predominant pathway over glucuronidation.[11]

Episesamin, an epimer of sesamin also found in sesame oil, undergoes a similar metabolic pathway.[14] It is first metabolized to two epimers of monocatechol, with CYP2C9 and CYP1A2 being the responsible P450 enzymes.[14] The subsequent metabolism of episesamin monocatechols to dicatechol, glucuronide, and methylated metabolites also occurs.[14]

Quantitative Data on Sesamin Metabolism

The following tables summarize key quantitative data related to the metabolism of sesamin and its interaction with metabolic enzymes.

Table 1: Kinetic Parameters of Human Cytochrome P450 Isoforms in Sesamin Monocatecholization

| P450 Isoform | kcat/Km (arbitrary units) | Contribution in Human Liver |

| CYP2C19 | Largest kcat/Km value | Moderate |

| CYP2C9 | - | Major |

| CYP1A2 | - | Secondary |

| CYP2D6 | - | Minor |

Data synthesized from kinetic analyses using recombinant P450s.[9]

Table 2: In Vivo Excretion of Sesamin Catechol Metabolite in Humans

| Parameter | Value |

| Percentage of Ingested Dose Excreted as Catechol Metabolite | 22.2% - 38.6% |

| Mean ± SD of Excreted Dose | 29.3 ± 5.6% |

| Primary Excretion Window | First 12 hours after ingestion |

Data from a study involving healthy volunteers who ingested a single dose of sesame oil.[15][16]

Table 3: Inhibitory Effects of Sesamin on Human CYP4F2

| Parameter | Value |

| IC50 (Luciferin-4F2/3 O-dealkylase activity) | 0.381 µM |

| IC50 (Arachidonic acid ω-hydroxylase activity) | 1.87 µM |

| Maximal Inactivation Rate Constant (kinact) | 0.354 min⁻¹ |

| Half-maximal Inhibitory Concentration (KI) | 1.12 µM |

Data from in vitro studies on the mechanism-based inactivation of CYP4F2 by sesamin.[17][18]

Experimental Protocols

The elucidation of the sesamin metabolic pathway has been achieved through a combination of in vitro and in vivo experimental approaches.

In Vitro Metabolism using Human Liver Microsomes and Recombinant P450s

This is a common method to identify the enzymes responsible for the metabolism of a compound.

Objective: To determine which CYP450 isoforms are involved in the conversion of sesamin to its monocatechol metabolite.

Methodology:

-

Incubation: Sesamin is incubated with either human liver microsomes (which contain a mixture of drug-metabolizing enzymes) or with individual recombinant human P450 isoforms expressed in a system like Saccharomyces cerevisiae.[8][9] The incubation mixture typically contains a NADPH-generating system to support P450 activity.

-

Reaction Termination: The reaction is stopped at various time points by adding a solvent such as acetonitrile or by heat inactivation.

-

Metabolite Analysis: The mixture is then centrifuged, and the supernatant is analyzed to identify and quantify the metabolites formed.[15] High-performance liquid chromatography (HPLC) coupled with a diode array detector or mass spectrometry (LC-MS/MS) are commonly used for this purpose.[15][19][20]

-

Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax), the experiment is repeated with varying concentrations of sesamin.[9]

-

Inhibition Studies: To confirm the role of specific P450 isoforms, inhibition studies can be performed using isoform-specific chemical inhibitors or antibodies.[9]

In Vivo Studies in Animal Models

In vivo studies are essential for understanding the overall metabolism, distribution, and excretion of a compound and for assessing its potential for drug interactions in a whole organism.

Objective: To investigate the pharmacokinetics of sesamin and its metabolites and to evaluate its effect on the metabolism of other drugs.

Methodology:

-

Animal Dosing: Laboratory animals, typically rats, are administered a single or repeated dose of sesamin, often orally.[4][21]

-

Sample Collection: Blood, urine, and bile samples are collected at various time points after administration.[13][15][16]

-

Sample Preparation: Urine and bile samples are often treated with β-glucuronidase/sulphatase to deconjugate the metabolites back to their parent forms for easier detection.[15][16] The samples are then extracted to isolate the compounds of interest.[15]

-

Metabolite Identification and Quantification: The extracts are analyzed using techniques like HPLC, LC-MS/MS, and Nuclear Magnetic Resonance (NMR) to identify and quantify sesamin and its metabolites.[15][16][22]

-

Pharmacokinetic Analysis: The concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).[4]

-

Drug Interaction Studies: To assess the potential for drug-drug interactions, a probe drug that is a known substrate for a specific CYP enzyme (e.g., diclofenac for CYP2C9) is co-administered with sesamin, and the pharmacokinetics of the probe drug are monitored.[4]

Conclusion

The metabolism of sesamin to its monocatechol derivatives is a complex process mediated by several key hepatic enzymes. The initial and critical step of catechol formation is primarily carried out by CYP2C9, with subsequent glucuronidation by UGT2B7 and methylation by COMT playing significant roles in the further processing and eventual excretion of these metabolites. The enhanced biological activity of the monocatechol metabolites underscores the importance of this metabolic pathway in mediating the health benefits of sesamin.[23] A thorough understanding of this pathway, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and professionals in the fields of nutrition, pharmacology, and drug development to fully harness the therapeutic potential of sesamin and to ensure its safe use.

References

- 1. Effects of sesamin on fatty acid and cholesterol metabolism, macrophage cholesterol homeostasis and serum lipid profile: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of Sesamin and Drug-Sesamin Interaction [jstage.jst.go.jp]

- 4. [Metabolism of Sesamin and Drug-Sesamin Interaction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How is sesamin metabolised in the human liver to show its biological effects? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Metabolism of sesamin by CYPs and UGTs in human liver" by T. Sakaki, K. Yasuda et al. [jfda-online.com]

- 7. jfda-online.com [jfda-online.com]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism of sesamin by cytochrome P450 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sequential metabolism of sesamin by cytochrome P450 and UDP-glucuronosyltransferase in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 12. Discovery of a sesamin-metabolizing microorganism and a new enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of metabolism of sesamin and episesamin by drug-metabolizing enzymes in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Quantitative NMR analysis of a sesamin catechol metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]

- 18. In Vitro Inhibitory Effects of Sesamin on CYP4F2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

- 21. Combined effect of sesamin and soybean phospholipid on hepatic fatty acid metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Monocatechol metabolites of sesamin and episesamin promote higher autophagy flux compared to their unmetabolized forms by mTORC1-selective inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

epi-Sesamin Monocatechol's potential therapeutic effects

An In-Depth Technical Guide to the Therapeutic Potential of epi-Sesamin Monocatechol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key metabolite of episesamin, a lignan found in sesame oil.[1][2] Lignans from sesame, primarily sesamin and its epimer episesamin, have garnered significant attention for their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[3][4][5] Emerging research indicates that the biological activities of these lignans are significantly enhanced upon their metabolism in the liver to monocatechol derivatives.[3][6] This guide provides a comprehensive overview of the therapeutic potential of this compound, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols relevant to its study. While direct research on this compound is still developing, this document synthesizes findings from studies on its parent compound, episesamin, and the closely related sesamin monocatechol to build a comprehensive profile.

Metabolism of Episesamin

Episesamin undergoes metabolic activation in the liver to form its more active monocatechol metabolites. This biotransformation is crucial for its therapeutic efficacy.

In the human liver, episesamin is metabolized into two epimers of monocatechol, S- and R-monocatechols.[7] This reaction is primarily catalyzed by cytochrome P450 enzymes, specifically CYP2C9 and CYP1A2.[7] Unlike sesamin metabolism, where CYP2C9 is the major contributor, the metabolism of episesamin involves roughly equal contributions from both CYP2C9 and CYP1A2.[7] These monocatechol metabolites can be further metabolized into dicatechol, glucuronide, and methylated forms.[7]

Caption: Metabolic conversion of episesamin to its monocatechol metabolites in the liver.

Therapeutic Potential and Mechanisms of Action

The monocatechol metabolites of sesamin and episesamin are reported to be more potent than their parent compounds in several biological activities.

Autophagy Induction via mTORC1 Inhibition

A significant therapeutic effect attributed to the monocatechol metabolites of both sesamin and episesamin is the induction of autophagy.[3]

Mechanism : These metabolites promote autophagy by selectively inhibiting the mammalian target of rapamycin complex 1 (mTORC1).[3] This inhibition leads to the decreased phosphorylation of two key downstream targets:

-

ULK1 (unc-51 like autophagy activating kinase 1) : Reduced phosphorylation of ULK1 at inhibitory sites enhances its activity, promoting the formation of the isolation membrane (phagophore).[3]

-

TFEB (Transcription Factor EB) : Hypophosphorylated TFEB translocates to the nucleus, where it stimulates the transcription of genes involved in autophagy and lysosomal biogenesis.[3]

Notably, this inhibition is selective for mTORC1, with no significant effect on mTORC2 activity, mirroring the action of the well-known autophagy inducer, rapamycin.[3] Studies have shown that the monocatechol metabolites exhibit a higher induction of autophagy flux compared to their unmetabolized parent lignans.[3]

Caption: mTORC1-selective inhibition by this compound promotes autophagy.

Anti-inflammatory Effects

The monocatechol metabolite of sesamin (SC-1), a close analog of this compound, demonstrates potent anti-inflammatory properties.[8]

Mechanism : SC-1 exerts its anti-inflammatory effects by suppressing the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in macrophages.[8] This is achieved by attenuating the expression of inducible nitric oxide synthase (iNOS) and its upstream signaling molecule, interferon-β (IFN-β).[8] The glucuronide forms of these metabolites, which are present in circulation, can be deconjugated by β-glucuronidase at the site of inflammation, releasing the active monocatechol to exert its effect.[8]

Caption: Inhibition of the IFN-β/iNOS pathway underlies the anti-inflammatory effect.

Neuroprotective Effects

While direct studies on this compound are limited, its parent compounds, sesamin and episesamin, show significant neuroprotective activity.[9]

Mechanism : The neuroprotective effects are largely attributed to the inhibition of microglial activation.[10] In models of global cerebral ischemia, sesamin administration protects neurons by suppressing the production of neurotoxic and pro-inflammatory mediators by activated microglia, including:

Furthermore, sesamin and sesamolin have been shown to reduce infarct size by approximately 50% in gerbil models of focal cerebral ischemia.[12][13] Another potential neuroprotective mechanism involves the inhibition of CYP46A1, an enzyme involved in cholesterol metabolism in the brain, which may be beneficial in treating conditions related to neural hyperexcitation.[14]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on sesamin, episesamin, and their metabolites. This information provides a valuable reference for designing future studies on this compound.

Table 1: Pharmacokinetic Parameters in Healthy Humans

| Compound | Tmax (h) | Terminal Half-life (t1/2, h) | Citation |

|---|---|---|---|

| Sesamin | 5.0 | - | [15] |

| Episesamin | 5.0 | 7.1 | [15] |

| SC-1 (Sesamin Monocatechol) | 5.0 | 2.4 | [15] |

| EC-1 (Episesamin Monocatechol) | 5.0 | 3.4 |[15] |

Data from a multiple oral dose study (50 mg of sesamin/episesamin 1:1 ratio for 28 days).[15]

Table 2: In Vivo Neuroprotective Efficacy of Sesamin

| Dose (mg/kg, i.p.) | Model | Endpoint | Neuroprotection (%) | Citation |

|---|---|---|---|---|

| 0.3 | 4-VO Ischemia (Rat) | Pyramidal Neuron Survival | 26.6 | [10] |

| 1.0 | 4-VO Ischemia (Rat) | Pyramidal Neuron Survival | 30.1 | [10] |

| 3.0 | 4-VO Ischemia (Rat) | Pyramidal Neuron Survival | 42.5 | [10] |

| 10.0 | 4-VO Ischemia (Rat) | Pyramidal Neuron Survival | 30.5 |[10] |

4-VO: Four-vessel occlusion model of global cerebral ischemia.[10]

Table 3: In Vitro Concentrations and Effects

| Compound | Concentration | Cell Line | Effect | Citation |

|---|---|---|---|---|

| Sesamin | 25-100 µM | Breast Cancer Cells | Inhibition of NF-κB, STAT3, MAPK pathways | [16] |

| Sesamin | 30 mg/kg (in vivo) | Rodent Model | Increased plasma α-tocopherol, reduced MDA | [11] |

| Sesamin Monocatechol (SC-1) | Not specified | J774.1 Macrophages | Higher inhibition of NO production than sesamin | [8] |

| Sesamin/Episesamin Metabolites | Physiological conc. | Human Cells (mRFP-GFP-LC3) | Induction of autophagy flux |[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's therapeutic effects.

Protocol 1: Autophagy Flux Assay using mRFP-GFP-LC3

This method allows for robust monitoring of autophagy flux in live cells.

-

Cell Culture and Transfection : Culture human cells (e.g., HeLa or U2OS) in appropriate media. Transfect cells with a plasmid encoding the tandem fluorescent-tagged protein mRFP-GFP-LC3 using a suitable transfection reagent. This protein fluoresces yellow (merged red and green) in non-acidic compartments like autophagosomes and red only in acidic autolysosomes (where GFP fluorescence is quenched).

-

Treatment : Seed the transfected cells in imaging-suitable plates. Treat the cells with physiological concentrations of this compound, parent compound (episesamin), or vehicle control for a specified time course (e.g., 6, 12, 24 hours). Include positive (e.g., rapamycin) and negative controls.

-

Microscopy : Visualize the cells using a fluorescence confocal microscope. Capture images in both the green (GFP) and red (RFP) channels.

-

Quantification : Autophagy flux is determined by counting the number of red-only puncta (autolysosomes) versus the number of yellow puncta (autophagosomes). An increase in the ratio of red to yellow puncta indicates enhanced autophagy flux.[3]

Protocol 2: In Vivo Global Cerebral Ischemia Model

This protocol is used to assess the neuroprotective effects of a compound in an animal model.

-

Animal Model : Use adult male Sprague-Dawley rats. Induce global cerebral ischemia using the four-vessel occlusion (4-VO) method, which involves cauterizing the vertebral arteries and transiently occluding the common carotid arteries.

-

Drug Administration : Administer this compound or vehicle control via intraperitoneal (i.p.) injection at various doses (e.g., 0.3, 1.0, 3.0, 10.0 mg/kg) at specific time points relative to the ischemic event (e.g., 0 and 90 minutes after ischemia).[10]

-

Neurological Assessment : Perform neurological deficit scoring at various time points post-ischemia.

-

Histological Analysis : At a terminal endpoint (e.g., 48 hours post-reperfusion), perfuse the animals and prepare brain sections. Perform Nissl staining to visualize and quantify neuronal survival, particularly in the vulnerable CA1 region of the hippocampus.[10]

-

Immunohistochemistry/Western Blot : Use additional brain sections to perform immunohistochemistry or western blotting to analyze the expression of inflammatory markers like COX-2, iNOS, and IL-1β in microglia.[10]

Caption: Experimental workflow for evaluating neuroprotective effects in a rat ischemia model.

Conclusion and Future Directions

This compound, as the active metabolite of episesamin, holds significant therapeutic promise. The available evidence, largely inferred from its parent compound and the analogous sesamin monocatechol, strongly suggests potent activity in inducing autophagy, reducing inflammation, and providing neuroprotection. Its mechanism of selectively inhibiting mTORC1 is a particularly compelling target for diseases associated with impaired autophagy, such as neurodegenerative disorders and metabolic syndrome.

Future research should focus on isolating or synthesizing pure this compound to directly assess its pharmacological properties and confirm the effects observed in its related compounds. Head-to-head comparisons with sesamin monocatechol would elucidate any stereoisomer-specific differences in activity. Further investigation into its effects on other signaling pathways and its potential in other therapeutic areas, such as oncology and cardiovascular disease, is warranted. For drug development professionals, understanding the metabolic activation of episesamin is key to designing formulations that can optimize the delivery and bioavailability of its active monocatechol form.

References

- 1. scbt.com [scbt.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. Monocatechol metabolites of sesamin and episesamin promote higher autophagy flux compared to their unmetabolized forms by mTORC1-selective inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Immunomodulatory and anti-inflammatory effects of sesamin: mechanisms of action and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of metabolism of sesamin and episesamin by drug-metabolizing enzymes in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sesamin Catechol Glucuronides Exert Anti-inflammatory Effects by Suppressing Interferon β and Inducible Nitric Oxide Synthase Expression through Deconjugation in Macrophage-like J774.1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of sesamin and sesamolin on gerbil brain in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Sesamin ameliorates oxidative stress and mortality in kainic acid-induced status epilepticus by inhibition of MAPK and COX-2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective Effects of Sesamin and Sesamolin on Gerbil Brain in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Characterization of three naturally occurring lignans, sesamol, sesamolin, and sesamin, as potent inhibitors of human cytochrome P450 46A1: Implications for treating excitatory neurotoxicity [frontiersin.org]

- 15. Pharmacokinetics and safety of the sesame lignans, sesamin and episesamin, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacological Properties to Pharmacological Insight of Sesamin in Breast Cancer Treatment: A Literature-Based Review Study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

HPLC-UV method for quantification of epi-Sesamin Monocatechol

An HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet detection) method provides a robust and reliable approach for the quantification of epi-Sesamin Monocatechol, a key metabolite of the dietary lignan epi-sesamin. This application note details a validated method suitable for researchers, scientists, and professionals in drug development and natural product analysis. The protocol outlines the chromatographic conditions, sample preparation, and validation parameters necessary for accurate quantification in biological matrices.

Principle

This method separates this compound from other components in a sample matrix using reversed-phase HPLC. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. Following separation, the compound is detected by a UV detector at its maximum absorbance wavelength. Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Apparatus and Reagents

-

Apparatus:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

pH meter

-

Solid Phase Extraction (SPE) manifold and cartridges (optional)

-

-

Reagents:

-

This compound reference standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, ultrapure)

-

Formic acid or Acetic acid (for mobile phase modification)

-

β-glucuronidase/sulfatase from Helix pomatia (for biological samples)

-

Phosphate buffer

-

Ethyl acetate (for liquid-liquid extraction)

-

Chromatographic Conditions

The following are recommended starting conditions and may require optimization for specific matrices or HPLC systems.

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[1] |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-5 min: 20% B5-20 min: 20% to 80% B20-25 min: 80% B25-26 min: 80% to 20% B26-30 min: 20% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at λmax (determine by scanning the reference standard, typically around 230-290 nm for lignans)[1][2] |

Experimental Protocols

Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-